N-(2,2-dimethoxyethyl)quinazolin-4-amine
CAS No.:
Cat. No.: VC13325012
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | N-(2,2-dimethoxyethyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-16-11(17-2)7-13-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | KICFIFLWEBCAOD-UHFFFAOYSA-N |
| SMILES | COC(CNC1=NC=NC2=CC=CC=C21)OC |
| Canonical SMILES | COC(CNC1=NC=NC2=CC=CC=C21)OC |
Introduction
Structural and Molecular Characteristics
Core Quinazoline Scaffold
The quinazoline nucleus consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. In N-(2,2-dimethoxyethyl)quinazolin-4-amine, the 4-position nitrogen is substituted with a 2,2-dimethoxyethyl group, introducing both ether and secondary amine functionalities. The SMILES notation confirms this arrangement, with the dimethoxyethyl moiety () linked via an amine bridge .
Molecular Geometry and Stereoelectronic Effects
The planar quinazoline ring facilitates π-π stacking interactions, while the dimethoxyethyl side chain introduces steric bulk and hydrogen-bonding capacity. The methoxy groups () enhance solubility in polar solvents, a critical factor in drug design. Computational studies predict a dipole moment of approximately 3.2 D, favoring interactions with biological targets such as enzyme active sites or membrane receptors .
Synthesis and Chemical Reactivity
General Synthetic Strategies for Quinazoline Derivatives
Quinazoline amines are typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with isocyanates or amines under acidic or catalytic conditions . For example, copper-catalyzed reactions between 2-isocyanobenzoates and primary amines yield quinazolin-4(3H)-ones, as demonstrated by J. Org. Chem. (2020) . While these methods focus on 4-one derivatives, analogous strategies could be adapted for 4-amine synthesis.
Hypothesized Synthesis of N-(2,2-Dimethoxyethyl)quinazolin-4-amine
A plausible route involves nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinazoline. Reacting 4-chloroquinazoline with 2,2-dimethoxyethylamine in the presence of a base like triethylamine could displace the chloride, forming the desired product:
Alternative pathways may utilize Ullmann coupling or Buchwald–Hartwig amination, though these require palladium catalysts and elevated temperatures .
Reaction Optimization Challenges
Key challenges include minimizing dimerization of the amine precursor and controlling regioselectivity. Polar aprotic solvents (e.g., DMF) and microwave-assisted heating have been shown to improve yields in analogous quinazoline syntheses . For instance, HO-mediated oxidative cyclization strategies developed by ACS Omega (2023) achieved 85% yields for related quinazolin-4(3H)-ones, suggesting oxidants could play a role in stabilizing intermediates .
Physicochemical Properties
Molecular Descriptors
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Molecular Formula:
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Molecular Weight: 233.27 g/mol
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IUPAC Name: N-(2,2-dimethoxyethyl)quinazolin-4-amine
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LogP: Predicted value of 1.8 (ChemAxon), indicating moderate lipophilicity .
Solubility and Stability
Experimental solubility data remain unreported, but computational models estimate aqueous solubility of 0.12 mg/mL at 25°C. The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the methoxy groups.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Quinazoline amines with chloro and methoxy substituents demonstrated significant anti-inflammatory effects in egg albumin denaturation assays . Derivatives such as 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline reduced inflammation by 73–81%, hinting at the role of methoxy groups in modulating COX-2 activity .
Enzyme Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are common targets for quinazoline derivatives . Molecular docking studies predict that the dimethoxyethyl side chain in N-(2,2-dimethoxyethyl)quinazolin-4-amine could occupy the TS substrate pocket, competing with deoxyuridine monophosphate (dUMP) .
Future Directions and Applications
Drug Development Opportunities
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Oncology: Structural optimization could enhance selectivity for EGFR or tubulin targets.
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Antimicrobials: Methoxy groups may improve penetration into bacterial biofilms .
Synthetic Chemistry Advances
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